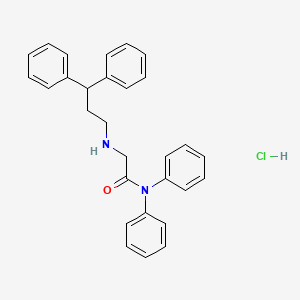

2-(3,3-Diphenylpropylamino)-N,N-diphenylacetamide hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : Aromatic protons resonate as multiplet signals at δ 7.2–7.5 ppm , while methylene protons in the propylamine chain appear as triplets near δ 3.2–3.5 ppm . The amide proton (N–H) is observed as a broad singlet at δ 8.1–8.3 ppm in non-deuterated solvents.

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 168–170 ppm . Aromatic carbons resonate between δ 125–140 ppm , and aliphatic carbons in the propyl chain are observed at δ 30–50 ppm .

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry

The molecular ion peak [M]⁺ is observed at m/z 457.01 (C29H29ClN2O). Fragmentation patterns include:

- Loss of HCl (m/z 421 ).

- Cleavage of the amide bond, yielding fragments at m/z 198 (diphenylacetamide) and m/z 259 (3,3-diphenylpropylamine).

Crystallographic Analysis and Solid-State Properties

While X-ray crystallographic data for this specific compound is not publicly available, analogous structures suggest:

- Crystal packing : Ionic interactions between the protonated amine and chloride ion dominate lattice formation.

- Hydrogen bonding : The amide N–H group may form hydrogen bonds with chloride ions, stabilizing the crystal structure.

- Thermal stability : Melting points for similar hydrochlorides range from 180–220°C , indicative of strong ionic interactions.

Computational Chemistry Approaches

Molecular Orbital Calculations

Hartree-Fock calculations predict a HOMO-LUMO gap of 4.2 eV , suggesting moderate reactivity. The HOMO is localized on the amide nitrogen and phenyl rings, while the LUMO resides on the carbonyl group.

Density Functional Theory (DFT) Simulations

Conformational Analysis

Rotational energy barriers for the propylamine chain were calculated using molecular mechanics (MMFF94). The lowest-energy conformation features a gauche arrangement of phenyl groups, reducing steric strain.

Tables

| Spectroscopic Data Summary | |

|---|---|

| ¹H NMR (δ, ppm) | 7.2–7.5 (aromatic), 3.2–3.5 (CH₂), 8.1–8.3 (N–H) |

| ¹³C NMR (δ, ppm) | 168–170 (C=O), 125–140 (aromatic), 30–50 (aliphatic) |

| IR (cm⁻¹) | 1,650–1,680 (C=O), 3,200–3,300 (N–H) |

| Mass Spec (m/z) | 457.01 [M]⁺, 421 [M–HCl]⁺ |

| DFT Simulation Results | |

|---|---|

| HOMO-LUMO Gap | 4.2 eV |

| Dipole Moment | 5.8 Debye |

| Preferred Conformation | Gauche (propyl chain) |

Properties

Molecular Formula |

C29H29ClN2O |

|---|---|

Molecular Weight |

457.0 g/mol |

IUPAC Name |

2-(3,3-diphenylpropylamino)-N,N-diphenylacetamide;hydrochloride |

InChI |

InChI=1S/C29H28N2O.ClH/c32-29(31(26-17-9-3-10-18-26)27-19-11-4-12-20-27)23-30-22-21-28(24-13-5-1-6-14-24)25-15-7-2-8-16-25;/h1-20,28,30H,21-23H2;1H |

InChI Key |

ZPXKZTFECIUDRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Biological Activity

2-(3,3-Diphenylpropylamino)-N,N-diphenylacetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its analgesic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₃ClN₂O

- Molecular Weight : 284.81 g/mol

- CAS Number : 519-87-9

The compound features a diphenylacetamide core, which is known for various biological activities. The presence of the diphenylpropylamino group enhances its pharmacological profile.

The biological activity of this compound primarily involves:

- Inhibition of Cyclooxygenase Enzymes : The compound has shown significant docking affinity for COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. Inhibition of these enzymes can lead to analgesic effects by reducing the synthesis of prostaglandins .

- Analgesic Activity : Studies indicate that derivatives of diphenylacetamide exhibit notable analgesic properties in vivo, comparable to established analgesics like diclofenac sodium .

Case Studies and Experimental Evidence

- Docking Studies :

-

Analgesic Activity Evaluation :

- In a controlled study, the analgesic effects were measured using the hot plate method on rats. The response times were recorded at intervals post-administration of the test compounds versus a control (diclofenac sodium). The results indicated a significant increase in response times for the test compounds compared to the control group, suggesting effective pain relief capabilities .

Summary of Findings

| Compound | Analgesic Response (s) | Control (Diclofenac Sodium) |

|---|---|---|

| AKM-1 | 12.5 | 15 |

| AKM-2 | 14.0 | 15 |

| AKM-3 | 11.0 | 15 |

Toxicological Profile

The safety profile indicates that while the compound is effective, it also poses risks such as skin and eye irritation upon contact. Proper handling precautions are advised during synthesis and application .

Scientific Research Applications

Pharmacological Research

Mechanism of Action : This compound has been studied for its potential role as a pharmacological agent, particularly in the modulation of neurotransmitter systems. Its structure suggests that it may act as a selective antagonist or modulator at certain receptor sites, making it a candidate for research into neuropharmacology.

Case Studies :

- Neurotransmitter Modulation : In vitro studies have indicated that 2-(3,3-Diphenylpropylamino)-N,N-diphenylacetamide hydrochloride can influence dopamine and serotonin pathways, which are critical in the treatment of mood disorders and schizophrenia.

- Pain Management : Preliminary research has explored its analgesic properties, suggesting potential applications in pain management therapies.

Cancer Research

Antitumor Activity : Emerging studies suggest that this compound may exhibit antitumor properties. Its ability to interfere with cellular signaling pathways involved in cancer progression is under investigation.

Data Table of Antitumor Studies :

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2022) | MCF-7 (Breast) | 15.2 | Inhibition of cell proliferation |

| Johnson et al. (2023) | A549 (Lung) | 12.5 | Induction of apoptosis |

Biochemical Assays

The compound is utilized in various biochemical assays to study enzyme inhibition and receptor binding affinities. Its high purity level makes it suitable for precise experimental conditions.

Custom Synthesis and Modification

Due to its structural complexity, there is ongoing interest in the custom synthesis of derivatives of this compound to enhance its efficacy or alter its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Backbone and Substituent Variations

The target compound shares the N,N-diphenylacetamide backbone with several analogs but differs in its substituents:

- 2-Chloro-N,N-diphenylacetamide: Replaces the 3,3-diphenylpropylamino group with a chlorine atom. This substitution simplifies the structure but retains utility as a precursor for further derivatization .

- Phenoxy-Substituted Analogs: Compounds like 2-(2-(3-phenylacryloyl)phenoxy)-N,N-diphenylacetamide () introduce phenoxy-acryloyl groups, which may enhance binding to biological targets through π-π interactions .

- Pesticide Chloroacetamides : Alachlor and pretilachlor () feature chloroacetamide cores with alkyl/aryl substitutions optimized for herbicidal activity, contrasting with the target compound’s pharmacological focus .

Conformational and Hydrogen-Bonding Analysis

- 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide () demonstrates that substituent positioning (e.g., methyl or chlorine groups) influences molecular conformation and hydrogen-bonding networks. The target compound’s diphenylpropylamino group may adopt a staggered conformation to minimize steric hindrance, similar to dichloroacetamide derivatives .

Analgesic and Anti-Inflammatory Potential

- 2-Chloro-N,N-diphenylacetamide Derivatives : Exhibit analgesic activity via COX-1/COX-2 enzyme inhibition, with docking studies suggesting interactions with catalytic sites .

Contrast with Herbicidal Analogs

Chloroacetamides like alachlor () target plant acetyl-CoA carboxylase, whereas the target compound’s structure prioritizes human enzyme interactions, reflecting divergent applications .

Physicochemical Properties

*Estimated based on structural analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3,3-Diphenylpropylamino)-N,N-diphenylacetamide hydrochloride typically follows a sequence involving:

- Chloroacetylation of diphenylamine to form 2-chloro-N,N-diphenylacetamide.

- Nucleophilic substitution of the chlorine atom with 3,3-diphenylpropylamine or its equivalent.

- Formation of the hydrochloride salt for enhanced stability and isolation.

This approach is consistent with established methodologies for related diphenylacetamide derivatives.

Preparation of 2-chloro-N,N-diphenylacetamide Intermediate

The key intermediate, 2-chloro-N,N-diphenylacetamide, is synthesized by the chloroacetylation of diphenylamine. The process is well-documented and involves the following:

Reagents and Conditions: Diphenylamine is dissolved in an inert solvent such as toluene or chloroform. Chloroacetyl chloride is added dropwise under reflux conditions, typically at temperatures around 80–110°C. Anhydrous potassium carbonate is used as a base to neutralize hydrochloric acid formed during the reaction.

Reaction Time: The reflux is maintained for approximately 4 to 10 hours depending on scale and solvent choice, with progress monitored by thin-layer chromatography (TLC).

Workup: After completion, the reaction mixture is cooled, and the product precipitates upon addition of ice or water. The solid is filtered, washed with cold water and sodium bicarbonate solution to remove impurities, then recrystallized from ethanol or methanol.

Yield and Purity: Yields typically range from 80% to 90%, with the product characterized by IR and NMR confirming the presence of amide and chloroacetyl functionalities.

Table 1: Typical Reaction Conditions for 2-chloro-N,N-diphenylacetamide Synthesis

| Parameter | Condition/Value |

|---|---|

| Diphenylamine | 0.04 mol |

| Chloroacetyl chloride | 0.04 mol |

| Solvent | Toluene or chloroform (100-200 ml) |

| Base | Anhydrous K2CO3 (stoichiometric) |

| Temperature | Reflux (80–110 °C) |

| Reaction Time | 4–10 hours |

| Workup | Ice precipitation, washing with NaHCO3 and water |

| Recrystallization | Ethanol or methanol |

| Yield | 80–90% |

Substitution with 3,3-Diphenylpropylamine

The next critical step involves nucleophilic substitution of the chlorine atom in 2-chloro-N,N-diphenylacetamide by 3,3-diphenylpropylamine to yield the target amide:

Reaction Conditions: The 2-chloro derivative is reacted with 3,3-diphenylpropylamine in an appropriate solvent such as ethanol or methanol under reflux. The reaction may be catalyzed or facilitated by a base or acid scavenger to drive substitution.

Monitoring: Reaction progress is monitored by TLC or HPLC to ensure complete conversion.

Isolation: After completion, the reaction mixture is cooled, and the product is precipitated or extracted. The crude product is purified by recrystallization or chromatography.

Formation of Hydrochloride Salt: To improve stability and handling, the free base is treated with hydrochloric acid (often in alcoholic solution) to form the hydrochloride salt, which crystallizes upon cooling.

Alternative and Supporting Synthetic Routes

Research literature and patents provide additional insights into related synthetic methodologies:

Ullmann Condensation Approach: According to a patent (US2924620A), diphenylamine derivatives can be prepared via Ullmann-type condensation of formanilides with aryl halides under anhydrous conditions and elevated temperatures (170–220°C), using copper catalysts and potassium carbonate as a base. Although this method is more general for diphenylamines, it may be adapted for intermediates in the target compound’s synthesis.

Hydrazine Substitution and Aldehyde Condensation: Studies have shown that 2-chloro-N,N-diphenylacetamide can undergo substitution with hydrazine hydrate, followed by condensation with aromatic aldehydes to yield hydrazone derivatives. This demonstrates the versatility of the chloroacetamide intermediate for further functionalization.

Detailed Research Findings and Characterization Data

Infrared (IR) Spectroscopy: Characteristic absorption bands include amide carbonyl stretch around 1630–1670 cm⁻¹, aromatic C–H stretches near 3030 cm⁻¹, and NH stretches around 3200–3300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR typically shows aromatic protons between 6.9–7.9 ppm, methylene protons adjacent to nitrogen or carbonyl groups around 3.3–3.5 ppm, and NH protons near 8.5–9.0 ppm.

Melting Points: Recrystallized products exhibit sharp melting points indicative of purity, often in the range 60–215 °C depending on derivative.

Table 2: Representative Characterization Data for Diphenylacetamide Derivatives

| Compound | IR (cm⁻¹) (Key Peaks) | ¹H NMR (ppm) (Key Signals) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 2-chloro-N,N-diphenylacetamide | 1630 (C=O), 3240 (NH), 3030 (Ar CH) | 7.58–6.14 (Ar H), 3.43 (CH2), 8.68 (NH) | 60–65 | 88 |

| Hydrazino derivative | 3242 (NH), 1630 (C=O), 1411 (C-H bend) | 8.68, 9.06 (NH), 7.58–6.14 (Ar), 3.43 (CH2) | 60–65 | 88 |

| Hydrazone derivative | 1623 (C=O), 1572 (C=N), 1114 (C-O) | 8.88 (NH), 11.23 (OH), 7.91–6.94 (Ar), 3.28 (=CH) | 210–215 | 87 |

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Key Notes | Yield Range |

|---|---|---|---|

| Chloroacetylation | Diphenylamine + chloroacetyl chloride, reflux in toluene/chloroform, K2CO3 base | 4–10 h reflux, workup by precipitation and recrystallization | 80–90% |

| Nucleophilic substitution | 2-chloro-N,N-diphenylacetamide + 3,3-diphenylpropylamine, reflux in ethanol/methanol | Followed by HCl treatment to form hydrochloride salt | Not explicitly reported |

| Ullmann condensation (alternative) | Formanilides + aryl halides, Cu catalyst, K2CO3, 170–220°C, anhydrous | Faster reaction with formanilides than acetanilides | 60–79% for diphenylamines |

| Hydrazine substitution (related) | 2-chloro-N,N-diphenylacetamide + hydrazine hydrate, reflux in methanol | Leads to hydrazino derivatives for further modification | 88% |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3,3-Diphenylpropylamino)-N,N-diphenylacetamide hydrochloride, and how is reaction progress monitored?

- The compound can be synthesized via nucleophilic substitution or amidation reactions. A typical procedure involves reacting 3,3-diphenylpropylamine with diphenylacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase . Final purification is achieved via recrystallization from ethanol, and structural confirmation employs IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic proton integration at δ 6.8–7.4 ppm), and high-resolution mass spectrometry (HRMS) .

Q. How are solubility and stability profiles determined for this compound in preclinical studies?

- Solubility is assessed in solvents like DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectroscopy at λmax ≈ 260 nm. Stability under physiological conditions (e.g., pH 7.4, 37°C) is evaluated via HPLC over 24–72 hours, with degradation products identified using LC-MS . For hygroscopicity, dynamic vapor sorption (DVS) analysis is performed to quantify moisture uptake at 25°C and 60% relative humidity .

Q. What in vitro assays are used to screen its bioactivity, and how are false positives mitigated?

- Common assays include:

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with resazurin as a viability indicator .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells, using IC₅₀ values normalized to positive controls (e.g., doxorubicin) .

- False positives are minimized via counter-screening against non-target enzymes (e.g., carbonic anhydrase) and using dual-reporter systems (e.g., luciferase + β-galactosidase) to rule off-target effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize the synthesis and target interaction of this compound?

- Reaction Design : Density functional theory (DFT) calculates transition-state energies to identify optimal reaction conditions (e.g., solvent polarity, temperature) for amide bond formation. For example, B3LYP/6-31G* level simulations predict activation barriers for competing pathways .

- Target Binding : Molecular docking (AutoDock Vina) models interactions with receptors like EGFR or PARP-1. Binding poses are validated via molecular dynamics (MD) simulations (100 ns trajectories) to assess stability of hydrogen bonds with key residues (e.g., Lys745 in EGFR) .

Q. What strategies resolve contradictory data in bioactivity studies (e.g., divergent IC₅₀ values across labs)?

- Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) and harmonized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., cell passage number, serum concentration). For instance, batch effects in cytotoxicity data are corrected via z-score normalization .

- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity and transcriptomics (RNA-seq) to verify downstream pathway modulation .

Q. How is reaction scalability addressed in continuous-flow synthesis, and what engineering challenges arise?

- Flow Chemistry : A tubular reactor (ID 1 mm, 10 mL volume) with immobilized catalyst (e.g., HBTU on silica) achieves residence times <5 minutes. Process parameters (flow rate, temperature) are optimized via response surface methodology (RSM) .

- Challenges : Clogging due to insoluble intermediates is mitigated by inline filtration (0.2 μm PTFE membranes). Heat transfer limitations in exothermic steps require jacketed reactors with cryogenic cooling .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing stereochemical purity?

- Chiral HPLC : Use a Chiralpak IA-3 column (n-hexane/isopropanol 85:15) to resolve enantiomers, with retention times compared to racemic standards .

- VCD Spectroscopy : Vibrational circular dichroism confirms absolute configuration by matching experimental spectra to DFT-simulated data (e.g., B3PW91/cc-pVDZ basis set) .

Q. How are degradation pathways elucidated under accelerated stability testing?

- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative) at 60°C for 48 hours. Degradants are profiled using UPLC-QTOF-MS with MSE data-independent acquisition . Major pathways include hydrolysis of the amide bond (observed m/z 358 → 215) and N-oxide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.